molecular formula C11H15BrN2O2S B1400141 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine CAS No. 1838000-66-0

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

Cat. No.: B1400141
CAS No.: 1838000-66-0
M. Wt: 319.22 g/mol
InChI Key: KLAZLOCAZXZLKO-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromobenzene ring attached to a sulfonyl group, which is further connected to a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine can be synthesized through a multi-step process. The initial step involves the preparation of 4-bromobenzenesulfonyl chloride, which is achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride. The resulting 4-bromobenzenesulfonyl chloride is then reacted with 3-methylpiperazine in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used. These reactions are usually conducted under acidic conditions at controlled temperatures.

Major Products:

Scientific Research Applications

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, chelating the zinc ion and preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and potential therapeutic effects .

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 4-Iodobenzenesulfonyl chloride

Uniqueness: 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is unique due to the presence of both the bromobenzene and piperazine moieties. This combination imparts distinct chemical reactivity and biological activity compared to other sulfonyl chlorides. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the piperazine ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-9-8-14(7-6-13-9)17(15,16)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAZLOCAZXZLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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